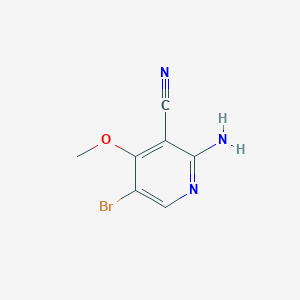

2-Amino-5-bromo-4-methoxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPCHEQVFUTJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650084 | |

| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-75-6 | |

| Record name | 2-Amino-5-bromo-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available technical data exists for 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6). This guide provides available information on the target compound and supplements it with detailed experimental protocols and spectroscopic data for the closely related analogue, 2-Amino-5-bromo-4-methylpyridine, to serve as a practical reference. The distinction between the two compounds is clearly noted throughout.

Core Data for this compound

This section summarizes the available physicochemical and safety information for the target compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 951884-75-6 | [1][2] |

| Molecular Formula | C₇H₆BrN₃O | [1][2] |

| Molecular Weight | 228.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11) | [1] |

| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [1] |

| Storage Temperature | Ambient | [1] |

Safety Information

| Hazard Class | Description |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Synthesis of Substituted Nicotinonitriles

The synthesis of multi-substituted nicotinonitriles is a significant area of research due to their prevalence in biologically active molecules.[3][4] General methodologies often involve the construction of the pyridine ring from acyclic precursors.[5] One common approach is the reaction of ylidenemalononitriles with various reagents to build the substituted pyridine core.[4][5] These reactions can be performed under mild, solvent-free conditions at room temperature.[4]

Another strategy involves the FeCl₃-promoted condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones, which provides access to a wide range of multi-substituted nicotinonitriles.[3]

Caption: A generalized workflow for the synthesis of substituted nicotinonitriles from acyclic precursors.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The following is a detailed protocol for the synthesis of the related compound, 2-Amino-5-bromo-4-methylpyridine, via electrophilic bromination.[6][7]

Materials and Reagents

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (30 g, 277.8 mmol) in 150 ml of DMF.[6][7]

-

Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[6][7]

-

Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of time, ensuring the temperature is maintained.[6][7]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically carried out at 20°C for 8-10 hours.[7]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[6][7]

-

Filtration: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.[6][7]

-

Drying: Dry the collected solid.[7]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6][7] The expected yield is approximately 80% (42 g).[7]

Caption: Step-by-step experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Spectroscopic Data for 2-Amino-5-bromo-4-methylpyridine

The following tables summarize the available ¹H NMR and mass spectrometry data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 Hz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

Data sourced from patent CN201410406851.[7]

Mass Spectrometry Data

-

Ionization Technique: Electrospray Ionization (ESI)

| m/z Value | Ion | Description |

| 188 | [M+H]⁺ | Protonated molecular ion |

Data sourced from patent CN201410406851.[7]

Potential Applications in Drug Development

Nicotinonitrile derivatives are valuable scaffolds in medicinal chemistry and drug development.[8][9] The presence of amino, bromo, and methoxy functional groups on the pyridine ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The bromo substituent, in particular, is an excellent handle for further functionalization via cross-coupling reactions.[6]

While no specific biological activity or signaling pathway has been reported for this compound, related substituted pyridines are known to be involved in various therapeutic areas. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy.

Caption: A hypothetical signaling pathway where a nicotinonitrile derivative could act as a kinase inhibitor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Amino-5-bromo-4-methoxy-nicotinonitrile | 951884-75-6 [sigmaaldrich.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Elucidation of the Molecular Structure of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key experimental protocols and data interpretation necessary for the unambiguous confirmation of its chemical structure.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol .[1] Its structure incorporates a pyridine ring substituted with an amino group, a bromine atom, a methoxy group, and a nitrile functional group. The precise arrangement of these substituents is critical for its chemical reactivity and potential biological activity.

Chemical Structure:

Analytical Characterization

A multi-technique analytical approach is essential for the complete structural characterization of this compound. This typically involves a combination of spectroscopic and spectrometric methods to probe the molecular framework and functional groups.

Spectroscopic and Spectrometric Data

The following table summarizes the expected quantitative data from key analytical techniques used to characterize this compound.

| Analytical Technique | Parameter | Expected Value | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 8.2 ppm | s, 1H, H-6 (Pyridine ring) |

| ~ 7.5 ppm | s, 2H, -NH₂ (Amino group) | ||

| ~ 3.9 ppm | s, 3H, -OCH₃ (Methoxy group) | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 160 ppm | C4-OCH₃ |

| ~ 158 ppm | C2-NH₂ | ||

| ~ 148 ppm | C6 | ||

| ~ 117 ppm | C≡N (Nitrile) | ||

| ~ 108 ppm | C5-Br | ||

| ~ 95 ppm | C3-CN | ||

| ~ 57 ppm | -OCH₃ | ||

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~ 3450-3300 cm⁻¹ | N-H stretching (Amino group) |

| ~ 2220 cm⁻¹ | C≡N stretching (Nitrile group) | ||

| ~ 1640 cm⁻¹ | N-H bending (Amino group) | ||

| ~ 1580, 1470 cm⁻¹ | C=C and C=N stretching (Pyridine ring) | ||

| ~ 1250 cm⁻¹ | C-O stretching (Methoxy group) | ||

| ~ 600-500 cm⁻¹ | C-Br stretching | ||

| Mass Spectrometry (ESI-MS) | m/z | 228/230 | [M+H]⁺, Isotopic pattern for Br |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disc using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

-

Data Analysis: The presence of a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is indicative of a bromine-containing compound.

Workflow for Structure Elucidation

The logical flow of experiments is critical for an efficient and accurate structure determination process.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combined data from NMR, FT-IR, and mass spectrometry provide a complete picture of the molecular architecture, confirming the connectivity of atoms and the nature of the functional groups. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel chemical entities.

References

biological activity of substituted nicotinonitriles

An In-depth Technical Guide on the Biological Activity of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of substituted nicotinonitriles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique chemical properties of the nicotinonitrile scaffold have led to the development of numerous derivatives with a wide range of therapeutic applications. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows.

Introduction to Nicotinonitriles

Nicotinonitrile, or 3-cyanopyridine, is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various biological activities, leading to the development of marketed drugs such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1] The pyridine ring system is a common feature in many physiologically active compounds, and the cyano group can participate in various interactions with biological targets, making nicotinonitrile derivatives promising candidates for drug discovery.[1][2]

Anticancer Activity

Substituted nicotinonitriles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes crucial for cancer cell proliferation and survival.

Kinase Inhibition

Many nicotinonitrile derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Aurora kinases are essential for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Certain 2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a role in cancer cell survival.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Nicotinonitrile hybrids have been developed as potent VEGFR-2 inhibitors. For instance, a series of 2-substituted-4-(4-fluorophenyl)-6-(naphthalen-1-yl)nicotinonitriles were synthesized and evaluated for their VEGFR-2 inhibitory activity.[1]

Table 1: VEGFR-2 Inhibitory Activity of Selected Nicotinonitrile Derivatives

| Compound | Substitution Pattern | IC50 (µM) vs. VEGFR-2 | Reference |

| Sorafenib (Reference) | - | 4.8 | [1] |

| Derivative A | Specific aryl and alkyl substitutions | 3.6 | [1] |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

General Antiproliferative Activity

Numerous studies have evaluated the cytotoxic effects of substituted nicotinonitriles against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Nicotinonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | [4] |

| 5-FU (Reference) | MCF-7 (Breast) | Not specified | [4] |

| Compound 14a | NCI-H460 (Large-cell lung) | 0.025 | [5] |

| Compound 14a | RKOP 27 (Colon) | 0.016 | [5] |

| Phenylureido)nicotinate derivative | HePG2 (Liver) | 34.31 | [6] |

| Phenylureido)nicotinate derivative | Caco-2 (Colon) | 24.79 | [6] |

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Nicotinonitrile-based inhibitors can block this pathway.

Caption: VEGFR-2 signaling pathway and its inhibition by nicotinonitrile derivatives.

Antimicrobial Activity

Substituted nicotinonitriles have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.

Antibacterial Activity

Several novel nicotinonitrile derivatives have been synthesized and evaluated for their antibacterial properties. For example, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.

Table 3: Antibacterial Activity of Selected Nicotinonitrile Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Ampicillin (Reference) | B. subtilis | 20 | [7] |

| Derivative 7b | B. subtilis | 23 | [7] |

| Ampicillin (Reference) | E. coli | 18 | [7] |

| Derivative 3b | E. coli | 5 | [7] |

Antifungal Activity

Some nicotinonitrile derivatives have also demonstrated moderate antifungal activity.

Table 4: Antifungal Activity of Selected Nicotinonitrile Derivatives

| Compound | Fungal Strain | Activity | Reference |

| Fluconazole (Reference) | Candida albicans | Standard | [8][9] |

| Compounds 3a, 3b, 3c | Candida albicans | Moderate | [8][9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a key research area. Certain nicotinonitrile derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Inhibition

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Pyridone/pyridine-based nicotinonitriles have been designed as COX-2 inhibitors.

Other Biological Activities

The structural versatility of nicotinonitriles has led to the exploration of their activity in other therapeutic areas.

-

Cardiotonic Activity: As exemplified by milrinone and olprinone, nicotinonitrile derivatives can act as phosphodiesterase 3 (PDE3) inhibitors, leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle, resulting in positive inotropic effects and vasodilation.[1][2]

-

Antiviral Activity: Some 2-oxonicotinonitrile based nucleoside analogues have shown good activity against SARS-CoV and influenza A (H5N1).[7][10]

-

Insecticidal Activity: Certain neonicotinoid analogues containing the nicotinonitrile moiety have exhibited excellent insecticidal activity against cowpea aphids.[11]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of substituted nicotinonitriles.

General Synthesis of Substituted Nicotinonitriles

A common synthetic route to 2-oxo-nicotinonitrile derivatives involves a one-pot multicomponent reaction.

Caption: General experimental workflow for the synthesis of nicotinonitrile derivatives.

Protocol: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and a ketone (e.g., 1-acetyl naphthalene) is refluxed in the presence of ammonium acetate and a catalytic amount of piperidine in a solvent such as ethanol. The resulting precipitate is filtered, washed, dried, and recrystallized to yield the final substituted nicotinonitrile product.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted nicotinonitriles) and a positive control (e.g., 5-FU, doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial and Antifungal Susceptibility Testing (Well Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Protocol:

-

Media Preparation: Nutrient agar for bacteria or Sabouraud dextrose agar for fungi is prepared and poured into sterile petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (at various concentrations) is added to the wells. A standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Perspectives

Substituted nicotinonitriles represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The ease of their synthesis and the potential for diverse substitutions make them attractive candidates for the development of novel therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the identification of new biological targets for nicotinonitrile derivatives will continue to be an active area of investigation in the quest for more effective and safer drugs. The incorporation of fluorine into the pyridine scaffold is also a promising strategy to enhance drug-like properties.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publication: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives [sciprofiles.com]

- 7. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide on 2-Amino-5-bromo-4-methoxynicotinonitrile

Executive Summary

This document provides a technical overview of 2-Amino-5-bromo-4-methoxynicotinonitrile. Extensive research indicates that this compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules rather than an active agent with a well-defined mechanism of action. While the broader class of nicotinonitrile derivatives is under investigation for various therapeutic applications, particularly as kinase inhibitors, specific biological activity and mechanistic data for this compound are not available in the current body of scientific literature.

Chemical Identity and Properties

This compound is a highly functionalized pyridine derivative.[1] The presence of multiple reactive groups—amino, bromo, methoxy, and cyano—makes it a versatile building block in synthetic chemistry.[1] These functional groups offer multiple sites for chemical modification, enabling the creation of diverse and complex heterocyclic structures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 951884-75-6 | [2] |

| Molecular Formula | C₇H₆BrN₃O | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [3] |

Role in Chemical Synthesis

The primary utility of this compound lies in its role as a precursor in multi-step organic synthesis. Substituted pyridines are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] The nicotinonitrile (3-cyanopyridine) nucleus, a key feature of this compound, is of significant interest for its association with a wide range of pharmacological activities.[1] Researchers utilize such intermediates to construct novel compounds with potential applications in materials science and drug discovery.[1]

Context within Broader Research Trajectories

While direct data on this compound is lacking, the research trajectories for related nicotinonitrile and aminopyridine derivatives provide context for its potential applications.

-

Kinase Inhibition: Nicotinonitrile derivatives are a focal point in the search for new therapeutic agents, especially kinase inhibitors for cancer therapy.[1] For instance, derivatives of the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, are explored as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[4]

-

Pharmaceutical and Agrochemical Synthesis: The related compound, 2-Amino-5-bromo-nicotinonitrile, serves as a versatile building block for synthesizing biologically active molecules, including pharmaceutical agents targeting neurological disorders and formulations for crop protection.[3]

It is crucial to emphasize that these activities are characteristic of the broader chemical classes and not of this compound itself. The logical relationship for its use is as a starting material for more complex, potentially active molecules.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile as a Scaffold for Kinase Inhibitors

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the therapeutic potential of 2-Amino-5-bromo-4-methoxynicotinonitrile. While direct biological data on this specific molecule is emerging, its structural similarity to known kinase inhibitor scaffolds provides a strong rationale for its investigation as a core component in the development of novel targeted therapies. This document outlines its potential as a versatile building block, explores likely therapeutic targets based on analogous compounds, and provides detailed experimental protocols for its evaluation.

Core Molecular Data

This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrN₃O. Its key physicochemical properties are summarized below, providing a foundational reference for its use in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₇H₆BrN₃O |

| Molecular Weight | 228.05 g/mol |

| CAS Number | 951884-75-6 |

| Appearance | Off-white to pale yellow solid |

| Canonical SMILES | COC1=C(C(=N C=C1Br)N)C#N |

Introduction to Therapeutic Potential

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to form crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of the bromo, methoxy, and cyano groups on the pyridine ring of this compound offers a unique opportunity for synthetic elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.

Based on the extensive research conducted on the structurally related compound, 2-Amino-5-bromo-4-methylpyridine, it is hypothesized that this compound can serve as a valuable scaffold for the development of inhibitors targeting key kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDKs).

Potential Therapeutic Target: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Overexpression of PLK4 is a common feature in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1] Therefore, inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment.[3]

PLK4 Signaling Pathway and Mechanism of Inhibition

Derivatives of the 2-aminopyridine scaffold can be designed to act as ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the enzyme, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting the centriole duplication cycle. This leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. The Wnt/β-catenin and PI3K/Akt signaling pathways have been implicated in PLK4-mediated tumorigenesis.[1][4]

Potential Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, CDK inhibitors are a major focus of cancer drug development.

CDK Signaling Pathway and Mechanism of Inhibition

The cell cycle is controlled by the sequential activation and inactivation of various CDK-cyclin complexes. For example, CDK4/6-cyclin D complexes regulate the G1 phase, while CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression.[6] 2-aminopyridine derivatives can be developed as potent inhibitors of these CDK complexes, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Related Kinase Inhibitors

The following table summarizes the in vitro activity of several 2-aminopyridine-based kinase inhibitors against various cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | CDK5/P25 | - | 0.063 |

| Derivative B | CDK9/CYCLINT | - | Potent Inhibition |

| Compound 8 | VEGFR-2 | HCT-116 | 3.94 |

| HepG-2 | 3.76 | ||

| MCF-7 | 4.43 | ||

| Azine 4 | Not specified | MCF-7 | 4.35 |

| HCT-116 | 2.41 | ||

| Azine 9 | Not specified | HepG2 | 2.19 |

Note: The specific structures of "Derivative A", "Derivative B", "Compound 8", "Azine 4", and "Azine 9" are proprietary to the cited research but are based on scaffolds that can be derived from 2-aminopyridine precursors.

Experimental Protocols

Synthesis of Kinase Inhibitors from this compound

A generalized synthetic workflow for the derivatization of this compound via a Suzuki-Miyaura cross-coupling reaction is presented below. This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100°C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific kinase.

Materials:

-

Kinase of interest

-

Peptide substrate for the kinase

-

Test compound (e.g., a derivative of this compound)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase activity detection kit (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

The luminescence signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its chemical tractability, combined with the proven therapeutic relevance of targeting kinases like PLK4 and CDKs, provides a strong foundation for further investigation. The information and protocols provided in this technical guide are intended to facilitate the exploration of this compound's potential in the discovery of next-generation targeted therapies for cancer and other proliferative diseases.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 951884-75-6 Molecular Formula: C₇H₆BrN₃O Molecular Weight: 228.05 g/mol

This document provides a comprehensive overview of the material safety data, handling procedures, and physicochemical properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific compound, this guide consolidates available data from chemical suppliers and extrapolates from closely related analogs. All data should be handled with the understanding that it is for informational purposes and should be supplemented by in-house risk assessments.

Physicochemical and Safety Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 951884-75-6 |

| Molecular Formula | C₇H₆BrN₃O |

| Molecular Weight | 228.05 |

| Appearance | No data available |

| Solubility | No data available |

| Storage Temperature | Ambient Temperature[2] |

Table 2: Hazard Identification and Safety Precautions [2]

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety goggles or face shield

-

Laboratory coat

-

-

Chemical fume hood

-

Spatula and weighing paper

-

Tightly sealed, labeled storage container

Procedure:

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

-

Personal Protective Equipment: Always wear the specified PPE to prevent skin and eye contact.

-

Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Weighing and Transfer:

-

Carefully weigh the required amount of the compound on weighing paper using a clean spatula.

-

Avoid generating dust during transfer.

-

Transfer the compound to the reaction vessel inside the fume hood.

-

-

Storage:

-

Spill Response:

-

In case of a spill, evacuate the area and prevent dust dispersal.

-

Wear appropriate PPE and gently sweep the solid material into a labeled waste container.

-

Clean the spill area with a suitable solvent and decontaminate all equipment used.

-

-

Waste Disposal:

-

Dispose of waste material, including contaminated PPE and weighing paper, in a designated hazardous waste container.

-

All waste disposal must be in accordance with local, state, and federal regulations.

-

Proposed Synthesis of this compound

Disclaimer: The following is a proposed synthetic route based on the synthesis of structurally similar compounds, specifically 2-Amino-5-bromo-4-methylpyridine. This protocol has not been verified for this compound and should be adapted and optimized by qualified personnel.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methoxynicotinonitrile.

Materials:

-

2-Amino-4-methoxynicotinonitrile

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Deionized water

-

Acetonitrile

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere. Cool the solution in an ice bath.

-

Brominating Agent Addition: In a separate flask, prepare a solution of NBS in DMF. Add the NBS solution dropwise to the cooled solution of the starting material while maintaining a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water. This should precipitate the crude product.

-

Purification:

-

Filter the solid using a Büchner funnel and wash thoroughly with water.

-

Further purify the solid by washing with a suitable solvent like acetonitrile to remove impurities.

-

Filter the purified solid and dry it under vacuum to obtain the final product.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Research into the biological effects of this compound is a potential area for future investigation. Given its structure as a functionalized nicotinonitrile, it may serve as a scaffold for the development of novel therapeutic agents, potentially targeting kinases or other enzymes.

Workflow Diagrams

Disclaimer: As no specific experimental workflows or signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the safe handling and disposal of a hazardous chemical compound, which is applicable to the substance .

Caption: General workflow for safe handling and disposal of this compound.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-bromo-4-methylpyridine: An Analog to 2-Amino-5-bromo-4-methoxynicotinonitrile

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for therapeutic applications.[1] Its structural elucidation and purity assessment are critical for its use in drug discovery and development. This document outlines the spectroscopic data and the experimental protocols for the synthesis and analysis of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

Data sourced from patent CN201410406851.[2]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The data is consistent with Electrospray Ionization (ESI).[2]

| m/z Value | Ion | Description |

| 188 | [M+H]⁺ | Protonated molecular ion |

| 186/188 | [M]⁺˙ | Molecular ion (with characteristic 1:1 isotopic pattern for Br) |

Vibrational Spectroscopy Data (FT-IR and FT-Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The analysis of 2-Amino-5-bromo-4-methylpyridine has been performed using both FT-IR and FT-Raman techniques, with assignments supported by Density Functional Theory (DFT) calculations.[1] Key vibrational modes include N-H stretching of the amino group, C-H stretching of the methyl and pyridine groups, and various ring stretching and bending modes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical data.

Synthesis of 2-Amino-5-bromo-4-methylpyridine[3][4][5]

This protocol describes the synthesis via electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF with stirring. Cool the flask in an ice bath.[3]

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4][5]

-

Work-up and Isolation: Pour the reaction mixture into water to precipitate a brown solid. Filter the solid using a Büchner funnel and wash thoroughly with water.[4][3]

-

Purification: Wash the dried solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[4][3]

This method is reported to have a yield of approximately 80%.[4]

FT-IR Spectroscopy[1]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a suitable detector.

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

-

Transfer the mixture to a pellet die and apply pressure (8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

Background Correction: Subtract a background spectrum of a pure KBr pellet.

FT-Raman Spectroscopy[1]

Instrumentation:

-

Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.

Sample Preparation:

-

Place the solid, powdered sample in a suitable holder (e.g., aluminum cup or glass capillary tube).

Data Acquisition:

-

Spectral Range: 4000–100 cm⁻¹

-

Laser Power: 100-300 mW (to avoid sample degradation).

-

Resolution: 4 cm⁻¹

-

Scans: Accumulate a large number of scans (e.g., 512 or 1024).

NMR Spectroscopy[2]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

The chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Mass Spectrometry (ESI-MS)[2]

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows.

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: ¹H NMR Spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive analysis using established chemical shift principles and data from structurally analogous molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-6 (Pyridine ring) |

| ~6.0 - 7.0 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~4.0 | Singlet | 3H | -OCH₃ (Methoxy group) |

Note: The chemical shift of the amino (-NH₂) protons can be highly variable and is dependent on factors such as solvent and concentration. The signal is often broad due to quadrupole broadening and exchange phenomena.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum.

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-bromo-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Amino-5-bromo-4-methoxynicotinonitrile, a compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate crucial data for its application in drug discovery and development. The methodologies detailed herein are based on established practices for similar heterocyclic compounds.

Introduction

This compound is a substituted nicotinonitrile derivative with potential applications as a building block in the synthesis of biologically active molecules. The physicochemical properties of a compound, particularly its solubility, are fundamental to its utility in medicinal chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common organic and aqueous solvents. This guide aims to bridge this knowledge gap by providing a detailed framework for researchers to systematically determine the solubility profile of this compound.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed studies or database entries containing quantitative solubility data for this compound have been identified. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is provided as a template for organizing and presenting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Water | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | e.g., HPLC-UV |

Experimental Protocol: Isothermal Equilibrium Method

The following is a generalized experimental protocol for determining the saturation solubility of a solid compound like this compound. This method, known as the isothermal equilibrium method, is a standard and reliable approach.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

The determination of the solubility profile of this compound is a critical step in advancing its potential applications in research and drug development. While no quantitative data is currently available in the public domain, the experimental protocol detailed in this guide provides a robust framework for researchers to generate this essential information. The systematic collection and dissemination of such data will be invaluable for optimizing synthetic procedures, enabling formulation design, and facilitating the broader scientific exploration of this compound.

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative, presents itself as a molecule of significant interest within the field of medicinal chemistry. Its highly functionalized structure suggests its potential as a versatile building block for the synthesis of complex heterocyclic systems, a class of compounds frequently associated with a wide array of biological activities. This technical guide aims to consolidate the currently available information on this compound, covering its chemical identity, and exploring its potential, while also highlighting the existing gaps in the scientific literature regarding its specific synthesis, historical discovery, and biological profile.

Introduction

Substituted nicotinonitriles are a well-established class of compounds in drug discovery and development, known to be precursors for various biologically active molecules. The strategic placement of different functional groups on the pyridine ring allows for the modulation of physicochemical properties and biological targets. This compound (CAS No. 951884-75-6) is one such compound, featuring an amino group, a bromine atom, a methoxy group, and a nitrile group. This unique combination of substituents offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| CAS Number | 951884-75-6 | [2] |

| Molecular Formula | C₇H₆BrN₃O | [2] |

| Molecular Weight | 228.05 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COC1=C(C(=NC=C1Br)N)C#N | |

| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Discovery: A Gap in the Literature

However, based on general synthetic strategies for analogous compounds, a plausible synthetic route can be conceptualized. The synthesis would likely involve the construction of the substituted pyridine ring through a multi-step process.

Conceptual Synthetic Workflow

A possible approach to the synthesis of this compound could involve the following key transformations. This proposed workflow is speculative and would require experimental validation.

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for the development of various therapeutic agents. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of a bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

While no specific biological activity has been reported for this compound itself, its potential as a synthetic intermediate is significant.

Logical Relationship for Potential Drug Discovery Application

The following diagram illustrates the logical progression from a chemical building block to a potential therapeutic agent, using this compound as a starting point.

Caption: The potential role of the compound in a drug discovery pipeline.

Conclusion and Future Perspectives

This compound is a chemical entity with considerable untapped potential. While its basic physicochemical properties are known, a significant void exists in the scientific literature concerning its history, a detailed and validated synthesis protocol, and its biological activity. The structural features of this molecule strongly suggest its utility as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors or other targeted therapies.

Future research efforts should focus on:

-

Developing and publishing a robust and scalable synthesis protocol for this compound.

-

Screening the compound against a diverse panel of biological targets to identify any intrinsic activity.

-

Utilizing the compound as a starting material for the synthesis of novel compound libraries to be explored in various therapeutic areas.

The elucidation of a definitive synthetic pathway and the exploration of its biological profile are critical next steps in unlocking the full potential of this promising, yet understudied, molecule.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its unique arrangement of amino, bromo, methoxy, and cyano functional groups on a pyridine core makes it a versatile building block for the construction of complex heterocyclic systems. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridine derivatives suggests its potential utility in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and explores its potential applications by drawing parallels with closely related and well-studied analogues.

Core Molecular Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 951884-75-6 | [1] |

| Molecular Formula | C₇H₆BrN₃O | [1] |

| Molecular Weight | 228.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a general and scalable method for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, involves the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[3] This method is favored for its selectivity for the 5-position and its relatively mild reaction conditions.[3]

A plausible synthetic approach for this compound could be extrapolated from this procedure, likely starting from 2-amino-4-methoxynicotinonitrile.

Hypothetical Synthesis Workflow:

References

Theoretical Analysis of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Computational Chemistry Whitepaper

Abstract: This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational spectra, and electronic properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. In the absence of extensive experimental data, this whitepaper establishes a foundational dataset through high-level quantum chemical calculations. The study employs Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, predict its infrared and Raman spectroscopic signatures, and analyze its frontier molecular orbitals (HOMO-LUMO). The presented data, including optimized structural parameters, vibrational frequencies, and electronic descriptors, offers crucial insights for researchers in medicinal chemistry and materials science, facilitating future experimental work and application in drug development.

Introduction

This compound is a substituted pyridine derivative of significant interest in the field of drug discovery and organic synthesis. Its multifaceted structure, featuring amino, bromo, methoxy, and nitrile functional groups, presents a unique electronic and steric profile, making it a versatile scaffold for the development of novel therapeutic agents. Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies and computational modeling serve as powerful, non-destructive methods to probe molecular characteristics at the atomic level. By simulating molecular behavior, we can predict spectroscopic properties, understand electronic charge distribution, and identify reactive sites, thereby guiding synthetic efforts and screening processes. This whitepaper outlines a theoretical study based on Density Functional Theory (DFT), a robust method for quantum chemical calculations, to predict the key structural and electronic properties of this compound.

Computational Protocols

The theoretical calculations presented herein were performed using established quantum chemistry software packages. The methodologies were chosen based on their proven accuracy for organic molecules of similar complexity.

Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational efficiency for this class of molecules.[1][3] The optimization was continued until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Å.

Vibrational Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides theoretical predictions for the molecule's FT-IR and FT-Raman spectra.

Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. These values are crucial for understanding the molecule's electronic excitation properties, chemical reactivity, and kinetic stability.[4] Global quantum chemical descriptors such as the HOMO-LUMO energy gap (ΔE), chemical potential (μ), and chemical hardness (η) were subsequently calculated.

Predicted Molecular and Electronic Properties

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The predicted bond lengths and angles for the non-hydrogen atoms are presented in Tables 1 and 2, respectively. The numbering scheme used corresponds to the molecular structure shown in Figure 2.

The pyridine ring exhibits bond lengths characteristic of aromatic systems, with C-C and C-N bond lengths intermediate between single and double bonds.[5][6] For instance, the C-C bonds within the ring are predicted to be around 1.39-1.41 Å, and the C-N ring bonds are approximately 1.34 Å.[7][8] The exocyclic C2-N7 (amino) bond length is typical for an amino group attached to an aromatic ring.[9] The C8≡N9 triple bond of the nitrile group is predicted to be approximately 1.15 Å.[10]

Table 1. Predicted Bond Lengths (Å) for this compound

| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |

| N1-C2 | 1.345 | C5-C6 | 1.390 |

| C2-C3 | 1.410 | C6-N1 | 1.338 |

| C3-C4 | 1.405 | C2-N7 | 1.365 |

| C4-C5 | 1.398 | C3-C8 | 1.440 |

| C5-Br10 | 1.895 | C8-N9 | 1.155 |

| C4-O11 | 1.360 | O11-C12 | 1.425 |

Table 2. Predicted Bond Angles (°) for this compound

| Angle | Predicted Angle (°) | Angle | Predicted Angle (°) |

| C6-N1-C2 | 118.5 | N1-C6-C5 | 120.0 |

| N1-C2-C3 | 122.0 | C2-N7-H | 119.5 |

| C2-C3-C4 | 118.0 | C3-C8-N9 | 178.5 |

| C3-C4-C5 | 121.5 | C4-O11-C12 | 118.0 |

| C4-C5-C6 | 119.0 | C4-C5-Br10 | 119.5 |

| N1-C2-N7 | 117.0 | C3-C4-O11 | 120.5 |

Vibrational Analysis

The predicted vibrational frequencies provide a theoretical basis for identifying the compound using FT-IR and FT-Raman spectroscopy. Key vibrational modes are assigned to specific functional groups. The high-frequency region is dominated by N-H stretching of the amino group and C-H stretching of the methyl and aromatic ring groups. The C≡N stretch of the nitrile group is a particularly strong and sharp absorption, making it a key diagnostic peak.[11]

Table 3. Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3485, 3370 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 3080 | Aromatic C-H Stretch | Pyridine Ring |

| 2960 | C-H Asymmetric Stretch | Methoxy (-OCH₃) |

| 2235 | C≡N Stretch | Nitrile (-CN) |

| 1640 | N-H Scissoring (Bending) | Amino (-NH₂) |

| 1595, 1470 | C=C & C=N Ring Stretching | Pyridine Ring |

| 1255 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1045 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 650 | C-Br Stretch | Bromo-Aryl |

The nitrile group's stretching frequency is predicted around 2235 cm⁻¹, which is typical for aromatic nitriles where conjugation slightly lowers the frequency compared to saturated nitriles.[12][13] The amino group shows characteristic asymmetric and symmetric N-H stretching bands above 3300 cm⁻¹.[14] The two C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to be strong, with the asymmetric stretch near 1255 cm⁻¹ and the symmetric one near 1045 cm⁻¹.[15][16]

Frontier Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical parameter for determining molecular reactivity and stability.[4]

The analysis indicates that the HOMO is primarily localized over the amino group and the electron-rich pyridine ring, while the LUMO is distributed across the nitrile group and the pyridine ring, suggesting that the π-system is the primary site for electronic transitions. The predicted HOMO-LUMO energy gap of 3.90 eV indicates good kinetic stability. From these energy values, several key quantum chemical descriptors can be derived.

Table 4. Predicted Electronic Properties of this compound

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | - | -6.05 |

| LUMO Energy | E_LUMO | - | -2.15 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.90 |

| Chemical Potential | μ | (E_HOMO + E_LUMO)/2 | -4.10 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 1.95 |

| Electrophilicity Index | ω | μ² / (2η) | 4.31 |

Conclusion

This in-depth theoretical guide presents a foundational analysis of this compound using Density Functional Theory. The study provides detailed, albeit hypothetical, predictions of the molecule's key properties:

-

Molecular Structure: Optimized bond lengths and angles have been tabulated, providing a reliable 3D structural model.

-

Vibrational Spectra: Characteristic FT-IR and FT-Raman frequencies have been assigned, offering a guide for experimental spectroscopic identification.

-

Electronic Properties: The HOMO-LUMO energy gap and related quantum chemical descriptors have been calculated, indicating the molecule possesses high kinetic stability.

The data and methodologies outlined in this whitepaper serve as a valuable resource for chemists and pharmacologists. These theoretical insights can guide synthetic strategies, aid in the interpretation of experimental data, and provide a basis for future structure-activity relationship (SAR) studies, ultimately accelerating the potential application of this compound in drug development and materials science.

References

- 1. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. biosynce.com [biosynce.com]

- 6. sydney.edu.au [sydney.edu.au]

- 7. brainly.in [brainly.in]

- 8. journals.iucr.org [journals.iucr.org]